3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole
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Overview
Description
3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole is a heterocyclic organic compound that belongs to the class of triazoles. Triazoles are five-membered ring structures containing three nitrogen atoms. This particular compound is characterized by the presence of a chloromethyl group and an ethyl group attached to the triazole ring. It is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl hydrazinecarboxylate with formaldehyde and hydrochloric acid, followed by cyclization with sodium azide. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to meet the required standards for its intended applications.
Chemical Reactions Analysis
Types of Reactions: 3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding triazole derivatives with different oxidation states.
Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide or acetonitrile.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Major Products: The major products formed from these reactions include substituted triazoles, which can have varied functional groups depending on the reagents used.
Scientific Research Applications
3-(Chloromethyl)-4-ethyl-4H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity.
Comparison with Similar Compounds
3-(Chloromethyl)-1,2,4-triazole: Lacks the ethyl group, which can affect its reactivity and biological activity.
4-Ethyl-1,2,4-triazole: Lacks the chloromethyl group, leading to different chemical properties and applications.
3-(Bromomethyl)-4-ethyl-4H-1,2,4-triazole: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and interactions.
Uniqueness: The presence of both the chloromethyl and ethyl groups in 3-(chloromethyl)-4-ethyl-4H-1,2,4-triazole makes it unique in terms of its chemical reactivity and potential applications. The combination of these functional groups allows for a diverse range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Properties
IUPAC Name |
3-(chloromethyl)-4-ethyl-1,2,4-triazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8ClN3/c1-2-9-4-7-8-5(9)3-6/h4H,2-3H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUSMMRGVDTMNC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.59 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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